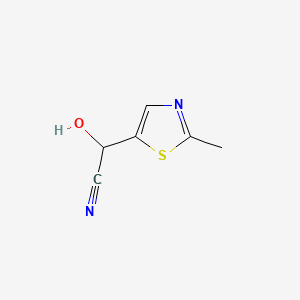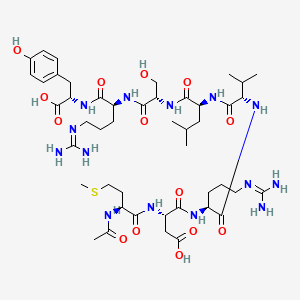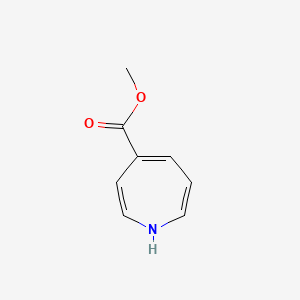
5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity), also known as 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity), is a useful research compound. Its molecular formula is C17H16N2O7 and its molecular weight is 360.322. The purity is usually 95%.
BenchChem offers high-quality 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
However, there are scientific discussions and studies around compounds with similar structural components, such as nicotinic acid and its derivatives. These compounds are extensively studied in various contexts, including their use in lipid disorders treatment, their potential in the production of polymers and fuels from biomass conversion, and their role in the metabolism of carcinogens.
For instance:
Human Urinary Carcinogen Metabolites and Tobacco
A study by Hecht (2002) discusses the measurement of human urinary carcinogen metabolites, providing insights into tobacco-related carcinogens and their metabolites, including nicotinic acid derivatives. The utility of these assays in understanding carcinogen dose, exposure, and metabolism in humans is highlighted (Hecht, 2002).
Biomass Conversion to Chemicals and Fuels
A review by Chernyshev, Kravchenko, and Ananikov (2017) details the conversion of plant biomass to furan derivatives, a process in which compounds like 5-Hydroxymethylfurfural (HMF) play a crucial role. This review elaborates on the potential of such compounds in replacing non-renewable hydrocarbon sources for the chemical industry (Chernyshev et al., 2017).
Eigenschaften
CAS-Nummer |
89267-43-6 |
|---|---|
Produktname |
5-(Ethoxycarbonyl)-2-(hydroxymethyl-6-methyl-4-(3-nitrophenyl)nicotinic Acid(Nitrendipine Impurity) |
Molekularformel |
C17H16N2O7 |
Molekulargewicht |
360.322 |
IUPAC-Name |
5-ethoxycarbonyl-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O7/c1-3-26-17(23)13-9(2)18-12(8-20)15(16(21)22)14(13)10-5-4-6-11(7-10)19(24)25/h4-7,20H,3,8H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
URTGKNDSXSLLRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)CO)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Synonyme |
2-(Hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-5-ethyl Ester 3,5-Pyridinedicarboxylic Acid; 2-Hydroxy-dehydronitrendipine 3-Caboxylate; 5-Carboxy-6-hydroxymethyl-dehydronitrendipine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)

